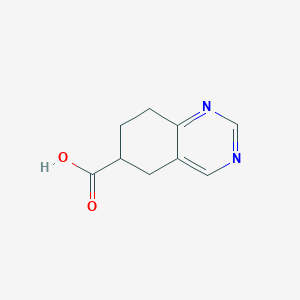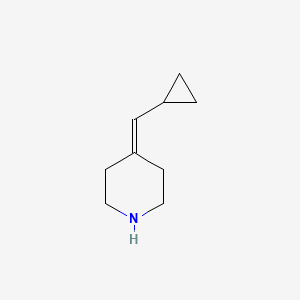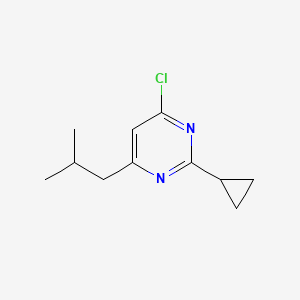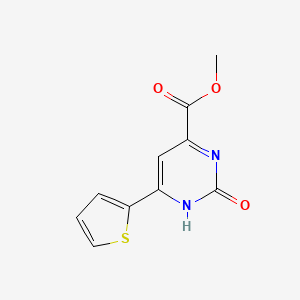![molecular formula C8H17N3 B1432584 {1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine CAS No. 1507918-33-3](/img/structure/B1432584.png)
{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine” is a chemical compound with the CAS Number: 1507918-33-3 . It has a molecular weight of 155.24 . The IUPAC name for this compound is (1,5-diazabicyclo [3.2.2]nonan-6-yl)methanamine .
Molecular Structure Analysis
The InChI code for “{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine” is 1S/C8H17N3/c9-6-8-7-10-2-1-3-11(8)5-4-10/h8H,1-7,9H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine” is a liquid at room temperature .Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Discovery
Research on heterocyclic compounds like benzodiazepines and their analogs is vital for discovering new medications against diseases lacking effective treatments, such as certain cancer types and infections caused by multiresistant pathogens. Compounds with a diazepine or triazepine ring fused to five-membered nitrogen heterocycles, akin to the structure of "{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine," have been synthesized and studied for their biological efficacy, highlighting the importance of heterocyclic chemistry in drug development (Földesi, Volk, & Milen, 2018).
Synthetic Methodologies and Biological Significance
1,4-Diazepines, which are structurally related to "{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine," have been actively studied for their synthesis, reactions, and biological significance. These compounds are associated with a wide range of biological activities, making them of interest for pharmaceutical applications. The review on 1,4-diazepines summarizes synthetic routes, chemical reactions, and the biological attributes of these derivatives, indicating their potential in the pharmaceutical industry due to properties like antipsychotic, anxiolytic, and anticancer activities (Rashid et al., 2019).
Synthetic Approaches and Chemical Transformations
The synthetic strategies and chemical transformations of benzodiazepines, including 1,4- and 1,5-benzodiazepines, have been extensively researched. These studies have developed various valuable and significant methods for the synthesis of biologically active moieties. Such research underlines the importance of innovative synthetic approaches in creating compounds with potential therapeutic applications, which could extend to compounds like "{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine" (Teli et al., 2023).
Safety and Hazards
Propriétés
IUPAC Name |
1,5-diazabicyclo[3.2.2]nonan-6-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c9-6-8-7-10-2-1-3-11(8)5-4-10/h8H,1-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAUNLNGFVMFRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1)C(C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1432506.png)
![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)





![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)


![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)